molecular formula C14H12BrN5O3S B12734267 Benzoic acid, 2-((3-bromophenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide CAS No. 195370-45-7

Benzoic acid, 2-((3-bromophenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide

Cat. No.: B12734267
CAS No.: 195370-45-7
M. Wt: 410.25 g/mol
InChI Key: HTLNYQLRYTYDDJ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((3-bromophenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with bromophenyl, nitro, and aminothioxomethylhydrazide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-((3-bromophenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide typically involves multiple steps, starting from commercially available precursors The initial step often includes the nitration of benzoic acid to introduce the nitro group This is followed by bromination to add the bromophenyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of high-pressure reactors and continuous flow systems to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((3-bromophenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the bromine atom can result in a variety of substituted derivatives.

Scientific Research Applications

Benzoic acid, 2-((3-bromophenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-((3-bromophenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro and bromophenyl groups play a crucial role in its binding affinity and specificity. The aminothioxomethylhydrazide group may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-((3-bromophenyl)amino)-4-nitro-: Lacks the aminothioxomethylhydrazide group.

    Benzoic acid, 2-((3-bromophenyl)amino)-4-amino-: Contains an amino group instead of a nitro group.

    Benzoic acid, 2-((3-chlorophenyl)amino)-4-nitro-: Substitutes bromine with chlorine.

Uniqueness

The presence of the aminothioxomethylhydrazide group in Benzoic acid, 2-((3-bromophenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide distinguishes it from similar compounds

Properties

CAS No.

195370-45-7

Molecular Formula

C14H12BrN5O3S

Molecular Weight

410.25 g/mol

IUPAC Name

[[2-(3-bromoanilino)-4-nitrobenzoyl]amino]thiourea

InChI

InChI=1S/C14H12BrN5O3S/c15-8-2-1-3-9(6-8)17-12-7-10(20(22)23)4-5-11(12)13(21)18-19-14(16)24/h1-7,17H,(H,18,21)(H3,16,19,24)

InChI Key

HTLNYQLRYTYDDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)NNC(=S)N

Origin of Product

United States

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